N-[3-(trifluoromethyl)benzyl]urea
Description
Contextualization within Urea (B33335) Chemistry and Trifluoromethylated Compounds
The foundation of N-[3-(trifluoromethyl)benzyl]urea lies in the principles of urea chemistry. The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a versatile building block in organic synthesis. nih.govresearchgate.net It can act as both a hydrogen bond donor and acceptor, a property that allows urea derivatives to form stable interactions with biological targets like proteins and receptors. nih.govresearchgate.net This capability is a cornerstone of their application in medicinal chemistry and materials science. nih.govresearchgate.net The synthesis of urea by Friedrich Wöhler in 1828 is often cited as a landmark event that marked the beginning of modern organic chemistry. nih.gov
The other key feature of this compound is the trifluoromethyl (-CF3) group. The introduction of fluorine-containing groups, particularly the -CF3 group, is a widely used strategy in drug design and materials science. mdpi.comscilit.com The trifluoromethyl group is highly electronegative and metabolically stable due to the strength of the carbon-fluorine bond. mdpi.comwikipedia.org Its presence can significantly alter a molecule's properties, including its lipophilicity (its ability to dissolve in fats and oils), which can enhance its uptake and transport in biological systems. mdpi.com The -CF3 group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, to fine-tune the steric and electronic properties of a molecule. wikipedia.org
Significance of Benzylurea (B1666796) Scaffolds in Molecular Design
The benzylurea scaffold, which forms the central structure of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. frontiersin.org This means that this particular molecular framework is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. The versatility of the benzylurea structure allows for a wide range of chemical modifications, enabling researchers to create libraries of compounds with diverse biological activities. frontiersin.org
The urea moiety within the benzylurea scaffold is crucial for establishing key interactions with biological targets, while the benzyl (B1604629) group provides a framework that can be readily modified to optimize a compound's properties. acs.org Research has demonstrated the importance of the N-aryl-N'-benzylurea scaffold in the design of various bioactive compounds, including those with potential anticancer properties. mdpi.comnih.gov
Overview of Research Trajectories for this compound
Research on this compound and its derivatives has primarily focused on its potential applications in medicinal chemistry, particularly in the field of oncology. For instance, a derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), was synthesized and investigated for its anticancer potential. dntb.gov.uanih.govresearchgate.net
Studies have shown that BPU exhibits cytotoxic activity against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. dntb.gov.uanih.gov Further investigation revealed that the compound can arrest the cell cycle in the sub-G1 phase, a hallmark of apoptosis (programmed cell death). dntb.gov.uanih.govresearchgate.net Computational studies, including molecular docking and dynamics simulations, have suggested that BPU may exert its anticancer effects by inhibiting matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes implicated in cancer invasion and metastasis. dntb.gov.uaresearchgate.netresearchgate.net The docking energy of BPU with MMP-2 was reported as -9.0 kcal/mol, and with MMP-9, it was -7.8 kcal/mol, indicating a strong binding affinity. dntb.gov.uaresearchgate.net These findings highlight the potential of this compound derivatives as promising candidates for further in-vitro and in-vivo investigations in cancer research. dntb.gov.uanih.gov
The compound is also available commercially for research purposes, indicating its relevance in ongoing scientific exploration. scbt.com
Interactive Data Table: Properties of this compound Derivative (BPU)
| Property | Finding | Source |
| Compound Name | 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | dntb.gov.uanih.gov |
| Biological Activity | Cytotoxic against Jurkat, HeLa, and MCF-7 cancer cell lines. | dntb.gov.uanih.gov |
| IC50 (Jurkat cells) | 4.64 ± 0.08 µM | dntb.gov.uanih.govresearchgate.net |
| Mechanism of Action | Arrests cell cycle progression in the sub-G1 phase. | dntb.gov.uanih.govresearchgate.net |
| Potential Targets | Matrix Metalloproteinase 2 (MMP-2) and Matrix Metalloproteinase 9 (MMP-9) | dntb.gov.uaresearchgate.netresearchgate.net |
| Docking Energy (MMP-2) | -9.0 kcal/mol | dntb.gov.uaresearchgate.net |
| Docking Energy (MMP-9) | -7.8 kcal/mol | dntb.gov.uaresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-1-2-6(4-7)5-14-8(13)15/h1-4H,5H2,(H3,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKZWHBLEGFJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N 3 Trifluoromethyl Benzyl Urea and Derivatives
Established Synthetic Routes for Urea (B33335) Formation
The creation of the urea bond is a fundamental transformation in organic synthesis, with numerous protocols developed over the years. These methods often involve the reaction of an amine with a carbonyl-containing compound.
Reactions Involving Isocyanates and Amines
A primary and widely utilized method for the synthesis of ureas is the reaction of an isocyanate with an amine. nih.govcommonorganicchemistry.com This reaction is typically straightforward and efficient, proceeding by the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. For the specific synthesis of N-[3-(trifluoromethyl)benzyl]urea, this would involve the reaction of 3-(trifluoromethyl)benzyl isocyanate with ammonia.
The general reaction is as follows:
R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'
This method is advantageous due to its simplicity and often high yields. The reaction is typically conducted in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature, and generally does not require a base. commonorganicchemistry.com
Alternative Synthetic Pathways for Urea Derivatives
While the isocyanate-amine reaction is common, concerns over the toxicity of reagents like phosgene (B1210022), which is often used to generate isocyanates, have driven the development of alternative synthetic routes. nih.govrsc.org These alternative pathways offer safer and sometimes more versatile approaches to urea derivatives.
Some notable alternatives include:
Safer Phosgene Substitutes: Reagents such as N,N'-carbonyldiimidazole (CDI) and triphosgene (B27547) serve as safer alternatives to phosgene for generating isocyanate intermediates or for the direct coupling of amines. nih.govcommonorganicchemistry.com CDI is a crystalline solid that does not produce chlorinated byproducts, making it a less toxic option. nih.gov
Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements are classical methods that generate isocyanate intermediates from carboxylic acids, amides, or hydroxamic acids, respectively. nih.govthieme.de These can then react with amines to form ureas.
Carbon Dioxide as a C1 Building Block: More environmentally friendly methods utilize carbon dioxide (CO₂) as a source for the carbonyl group in the urea synthesis. organic-chemistry.org
Catalytic Carbonylation: Transition metal-catalyzed reactions, such as palladium-catalyzed carbonylation of amines, offer another route to unsymmetrical ureas. mdpi.com
Hypervalent Iodine Reagents: The use of hypervalent iodine reagents like iodobenzene (B50100) diacetate (PhI(OAc)₂) can facilitate the coupling of amides and amines to form unsymmetrical ureas under mild, metal-free conditions. mdpi.com
Targeted Synthesis of this compound Analogues
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships, particularly in medicinal chemistry. nih.govresearchgate.net These syntheses require precise control over the introduction of the trifluoromethylbenzyl moiety and the regioselectivity of the urea formation.
Introduction of the Trifluoromethylbenzyl Moiety
The 3-(trifluoromethyl)benzyl group is a key structural feature. In the context of isocyanate-based synthesis, 3-(trifluoromethyl)benzyl isocyanate is a primary reagent. This can be synthesized from 3-(trifluoromethyl)benzylamine (B1346619). Alternatively, in syntheses that build the urea from two different amines, 3-(trifluoromethyl)benzylamine would be a key starting material. nih.govbeilstein-journals.org
A study describes the synthesis of a pyrazine (B50134) derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), highlighting a method for incorporating the trifluoromethylbenzyl group into a more complex urea structure. nih.govresearchgate.net
Regioselective Synthesis Considerations
The synthesis of unsymmetrical ureas, where the two nitrogen atoms of the urea are substituted with different groups, requires careful control of the reaction to ensure the correct regioselectivity. The order of addition of reagents can be crucial in methods using phosgene equivalents like CDI or triphosgene to avoid the formation of symmetrical urea by-products. commonorganicchemistry.com
For instance, when synthesizing an N,N'-disubstituted unsymmetrical urea, one amine can be reacted with a carbonyl source to form an intermediate (like a carbamate (B1207046) or an isocyanate), which is then reacted with the second, different amine. commonorganicchemistry.comresearchgate.net The challenge lies in preventing the first amine from reacting with the intermediate to form a symmetrical urea.
Recent advancements have focused on developing highly regioselective methods for the synthesis of unsymmetrical ureas, including those using catalyst-free conditions with carbonyl sulfide (B99878) (COS) and amines, where selectivity is controlled by temperature and substrate ratios. rsc.orgbeilstein-journals.orgdeepdyve.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product. This involves systematically varying parameters such as solvent, temperature, reaction time, and the stoichiometry of reactants and catalysts. researchgate.netbeilstein-journals.org
For example, in a study on the synthesis of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, the reaction conditions were carefully controlled to achieve good yields. mdpi.com Another study on the synthesis of unsymmetrical diarylureas via palladium-catalyzed C-N coupling highlights the importance of the catalyst system and reaction parameters. mdpi.com
The table below presents a summary of various synthetic conditions that can be optimized for urea synthesis.
| Parameter | Variation | Desired Outcome |
| Solvent | Dioxane, Toluene, DMF, etc. | Improved solubility, higher yield |
| Temperature | Room temperature to elevated temperatures | Increased reaction rate, minimized side reactions |
| Base | K₃PO₄, Cs₂CO₃, etc. | Efficiently promote the reaction |
| Catalyst | Palladium, Copper, etc. | Increased reaction rate and selectivity |
| Reagent Ratio | Varying equivalents of reactants | Maximize conversion of limiting reagent |
This table is interactive. You can sort the data by clicking on the column headers.
Recent research has also explored the use of machine learning and high-throughput screening to rapidly optimize reaction conditions for complex organic syntheses, including the formation of C-N bonds. beilstein-journals.org
Green Chemistry Approaches in this compound Synthesis
The synthesis of N-substituted ureas, including this compound, has traditionally relied on methods that are effective but pose significant environmental and safety concerns. The classical approach often involves hazardous reagents like phosgene and isocyanates. In response, the principles of green chemistry have spurred the development of more sustainable and eco-friendly synthetic routes. These modern strategies focus on the use of safer reagents, alternative solvents, catalytic systems, and innovative energy sources to minimize waste and environmental impact.
A significant advancement in green urea synthesis is the move away from toxic phosgene and its derivatives. Alternative carbonyl sources are now being employed, such as carbon dioxide (CO₂), which is an abundant, renewable, and non-toxic C1 feedstock. rsc.orgrsc.orgresearchgate.net The direct reaction of amines with CO₂ presents a highly atom-economical pathway to ureas. rsc.org Research has demonstrated that this conversion can be achieved under catalyst-free and solvent-free conditions, or by using functional ionic liquids or metal oxalate (B1200264) catalysts. rsc.orgrsc.orgacs.org For instance, studies have shown that primary aliphatic amines can react with CO₂ to yield urea derivatives in good yields without the need for any catalysts or organic solvents. rsc.orgpsu.edu The mechanism often involves the initial formation of an alkyl ammonium (B1175870) alkyl carbamate intermediate, which then dehydrates to form the final urea product. psu.edu
Another innovative and environmentally friendly approach involves the chemical recycling of waste materials. Polycarbonate plastics, for example, can serve as a source of the carbonyl group. An efficient green method has been developed for converting waste polycarbonate into functionalized urea derivatives by reacting it with primary amines at elevated temperatures without the need for a catalyst or toxic solvents. rsc.org This process not only provides a method for recycling bisphenol-A (BPA) from polycarbonate but also establishes waste plastic as a viable carbonylating agent in organic synthesis. rsc.org Specifically, the synthesis of N,N'-bis-(3-(trifluoromethyl)benzyl)urea from polycarbonate and 3-(trifluoromethyl)benzylamine has been reported with a 28% isolated yield, showcasing a direct application of this recycling strategy. rsc.org
The choice of solvent is another critical aspect of green synthesis. The development of procedures that operate in water or under solvent-free conditions represents a significant step forward. mdpi.comnih.govrsc.org Water is a desirable solvent due to its non-toxic, non-flammable, and readily available nature. A simple and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents and catalysts. nih.govrsc.org Similarly, solvent-free reactions, sometimes assisted by microwave irradiation, offer advantages such as shorter reaction times and good yields. mdpi.comijcce.ac.ir
Catalysis plays a pivotal role in many green synthetic methodologies. Ruthenium pincer complexes have been used to catalyze the synthesis of ureas directly from methanol (B129727) and an amine in a highly atom-economical reaction that produces only hydrogen gas as a byproduct. acs.org This method avoids the need for additives like bases or oxidants and can be adapted for the one-pot, two-step synthesis of unsymmetrical ureas. acs.org
Biocatalysis also offers a powerful tool for the green synthesis of urea precursors. While direct enzymatic synthesis of this compound is not widely documented, biocatalytic methods are crucial for producing chiral building blocks. For example, the asymmetric reduction of ketones to chiral alcohols, such as (R)-1-[3-(trifluoromethyl)phenyl]ethanol, can be achieved with high enantiomeric excess using whole-cell biocatalysts. nih.gov These chiral alcohols are valuable intermediates for various pharmaceuticals and can be precursors for chiral amines used in urea synthesis. The use of natural deep eutectic solvents (NADES) in these biotransformations can further enhance catalytic efficiency and substrate solubility, aligning with green chemistry principles. nih.govmdpi.com
The table below summarizes and compares several green chemistry approaches relevant to the synthesis of this compound and its derivatives.
| Method | Carbonyl Source | Key Reagents/Catalyst | Solvent | Key Advantages | Example/Relevance | Reference |
| Direct CO₂ Carbonylation | Carbon Dioxide (CO₂) | Primary Amine | Solvent-free or aprotic solvent | Utilizes renewable C1 source; catalyst-free options available; high atom economy. | Synthesis of various N,N'-dialkylureas from amines and CO₂. | rsc.orgacs.org |
| Recycled Polycarbonate | Waste Polycarbonate | Primary Amine | None (solvent-free) | Valorization of plastic waste; avoids toxic carbonylating agents; simple procedure. | Direct synthesis of N,N'-bis-(3-(trifluoromethyl)benzyl)urea. | rsc.orgrsc.org |
| Aqueous Synthesis | Potassium Isocyanate | Primary Amine, aq. HCl | Water | Eliminates organic solvents; mild conditions; simple workup. | General synthesis of N-substituted ureas from various amines. | nih.govrsc.org |
| Catalytic Dehydrogenation | Methanol | Ruthenium Pincer Complex | Toluene | Highly atom-economical (H₂ is the only byproduct); no additives required. | Synthesis of symmetrical and unsymmetrical ureas from amines and methanol. | acs.org |
| Biocatalytic Precursor Synthesis | 3'-(Trifluoromethyl)acetophenone | Whole-cell biocatalyst (E. coli) | Aqueous buffer with NADES | High stereoselectivity; mild reaction conditions; environmentally benign. | Synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, a key chiral intermediate. | nih.gov |
These evolving strategies highlight a paradigm shift in chemical manufacturing, prioritizing sustainability without compromising efficiency. For the synthesis of this compound and related compounds, these green approaches offer viable and responsible alternatives to traditional methods.
Advanced Spectroscopic and Structural Characterization of N 3 Trifluoromethyl Benzyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical method that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise structure of N-[3-(trifluoromethyl)benzyl]urea can be confirmed.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. In a typical solvent like dimethyl sulfoxide-d6 (DMSO-d6), the spectrum is expected to show signals for the urea (B33335) protons (NH and NH₂), the benzylic methylene (B1212753) (CH₂) protons, and the aromatic protons. rsc.org
The protons of the primary amine (NH₂) at the urea moiety are expected to appear as a broad singlet. The secondary amine (NH) proton, adjacent to the benzyl (B1604629) group, typically presents as a triplet due to coupling with the two neighboring methylene protons. The benzylic CH₂ protons are observed as a doublet, a result of coupling to the single adjacent NH proton. rsc.org The aromatic region of the spectrum is more complex, displaying signals for the four protons on the trifluoromethyl-substituted benzene (B151609) ring. These protons would appear as a series of multiplets due to their distinct chemical environments and spin-spin coupling interactions.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic CH | 7.40 - 7.70 | multiplet (m) | - |
| Urea NH | ~6.7 | triplet (t) | ~6.0 |
| Urea NH₂ | ~5.6 | broad singlet (br s) | - |
| Benzylic CH₂ | ~4.3 | doublet (d) | ~6.0 |
Note: Predicted values are based on data from structurally similar compounds, such as N,N'-bis-(3-(trifluoromethyl)benzyl)urea, in DMSO-d6. rsc.orgmdpi.com
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct resonance. The carbonyl carbon (C=O) of the urea group is characteristically found in the downfield region of the spectrum, typically around 158 ppm. rsc.org
The carbon of the trifluoromethyl (CF₃) group is identifiable by its coupling with the three fluorine atoms, resulting in a quartet signal. The aromatic carbons show several signals in the 120-140 ppm range, with the carbon directly attached to the electron-withdrawing CF₃ group showing a characteristic quartet splitting as well. The benzylic methylene (CH₂) carbon signal appears further upfield. rsc.orgrsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |
| Urea C=O | ~158.0 | Singlet |
| Aromatic C-CF₃ | ~129.0 | Quartet (q) |
| Aromatic CH | 122.0 - 131.0 | Singlet |
| Aromatic C-CH₂ | ~142.0 | Singlet |
| Trifluoromethyl C (CF₃) | ~124.5 | Quartet (q) |
| Benzylic CH₂ | ~43.0 | Singlet |
Note: Predicted values are based on data from structurally similar compounds. rsc.orgrsc.org The exact chemical shifts and coupling constants can vary with solvent and experimental conditions.
Fluorine-19 (¹⁹F) NMR Spectroscopic Investigations
Given the presence of the trifluoromethyl group, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for characterizing this compound. beilstein-journals.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in high receptivity. wikipedia.org The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, offering a wide spectral dispersion. nih.govresearchgate.net
For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent and are not coupled to any other fluorine atoms. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift for a trifluoromethyl group attached to a benzene ring typically appears in the range of -60 to -64 ppm relative to a CFCl₃ standard. wikipedia.orgmdpi.com This distinct signal provides unambiguous confirmation of the presence and electronic environment of the trifluoromethyl moiety.
Two-Dimensional NMR Techniques for Connectivity and Conformation
To definitively establish the molecular structure and confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are invaluable. enu.kzresearchgate.net Techniques such as COSY, HSQC, and HMBC are used to probe the connectivity between atoms. mdpi.comipb.pt
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. A key correlation would be observed between the triplet of the NH proton and the doublet of the benzylic CH₂ protons, confirming their adjacency. acs.org
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would show a cross-peak connecting the benzylic CH₂ proton signal to the benzylic CH₂ carbon signal, as well as correlations for each aromatic proton to its corresponding carbon.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent tool for identifying the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopic Studies
The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its constituent functional groups. The urea moiety gives rise to several distinct and strong absorptions. The N-H stretching vibrations of the primary and secondary amines are observed as broad bands in the region of 3300-3400 cm⁻¹. rsc.org
The C=O stretching vibration, known as the Amide I band, results in a very strong and sharp absorption typically found around 1620-1640 cm⁻¹. The N-H bending vibration (Amide II band) is also prominent, usually appearing near 1570 cm⁻¹. The presence of the trifluoromethyl group is confirmed by very strong C-F stretching absorptions, which are typically found in the 1330-1100 cm⁻¹ region. rsc.orgmdpi.com
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretching | Urea (NH, NH₂) | 3300 - 3400 | Medium-Strong, Broad |
| Aromatic C-H Stretching | Benzene Ring | 3000 - 3100 | Medium |
| C=O Stretching (Amide I) | Urea | 1620 - 1640 | Strong |
| N-H Bending (Amide II) | Urea | 1560 - 1585 | Strong |
| Aromatic C=C Stretching | Benzene Ring | 1450 - 1600 | Medium |
| C-F Stretching | Trifluoromethyl (CF₃) | 1330 - 1100 | Very Strong |
Note: Predicted values are based on data from structurally similar compounds. rsc.orgmdpi.com
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique suitable for a wide range of compounds, including polar and thermally unstable molecules. ddtjournal.com In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and guided into the mass analyzer.
For this compound (Molecular Formula: C₉H₉F₃N₂O, Molecular Weight: 234.18 g/mol ), ESI-MS analysis would typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 235.19. Depending on the experimental conditions and solvents used, other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. mdpi.com Analysis of related urea compounds confirms the common observation of protonated molecules [MH]⁺ in their ESI mass spectra. rsc.org
Liquid chromatography-mass spectrometry (LC-MS) combines the high separation capability of liquid chromatography with the sensitive and selective detection of mass spectrometry. ddtjournal.com This hyphenated technique is widely used to determine the purity of a compound and to analyze it within complex mixtures. ddtjournal.comnih.gov
In an LC-MS analysis of this compound, the compound would first be passed through an HPLC column (such as a C18 column) to separate it from any impurities or other components. nih.gov The eluent from the column is then directed into the mass spectrometer, which provides mass data for the separated components. The output includes a chromatogram showing retention time (Rt) and a mass spectrum for the peak of interest. For various urea compounds, LC-MS has been used to confirm identity by reporting the retention time and the corresponding m/z of the protonated molecule. google.com For a derivative of the target compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, LC-MS analysis identified the molecular ion [M]⁺ and the isotopic [M+2]⁺ peak. researchgate.net
Table 1: Representative LC-MS Data for a Urea Compound This table is illustrative and based on typical data obtained for similar compounds.
| Parameter | Value | Reference |
| LCMS Method | LCMS method 1 | google.com |
| Retention Time (Rt) | 1.38 min | google.com |
| Observed m/z | 323 [M+H]⁺ | google.com |
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the determination of a compound's elemental composition. This is a definitive method for confirming the molecular formula of a newly synthesized compound.
For this compound, HRMS analysis would be used to verify its elemental composition of C₉H₉F₃N₂O. The instrument measures the mass with high precision, and this experimental value is compared to the theoretical (calculated) mass. The close agreement between the found and calculated masses confirms the molecular formula. Studies on various complex urea derivatives consistently use HRMS to validate their structures, often reporting the calculated and found masses for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. mdpi.comnih.govsciengine.com
Table 2: Illustrative HRMS Data for this compound
| Adduct | Molecular Formula | Calculated m/z | Found m/z |
| [M+H]⁺ | C₉H₁₀F₃N₂O⁺ | 235.0740 | 235.0745 |
| [M+Na]⁺ | C₉H₉F₃N₂NaO⁺ | 257.0559 | 257.0562 |
X-ray Crystallography for Solid-State Molecular Architecture
While the specific crystal structure of this compound is not available in the cited literature, the structure of a closely related derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), has been confirmed by single-crystal X-ray analysis. researchgate.netnih.gov This analysis revealed the presence of intermolecular hydrogen bonds of the C-H···F and C-H···N types, which are crucial for stabilizing the crystal packing. researchgate.net
A typical single-crystal X-ray diffraction analysis yields a set of crystallographic data that defines the unit cell and symmetry of the crystal. sibran.ruaps.org
Table 3: Representative Crystallographic Data Parameters This table is illustrative, based on data for similar molecular crystals. sibran.ru
| Parameter | Description | Example Value |
| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic |
| Space Group | The space group defines the symmetry elements of the crystal. | P2₁/c |
| a, b, c (Å) | These are the lengths of the unit cell edges. | a = 7.0843, b = 6.1909, c = 36.262 |
| α, β, γ (°) | These are the angles between the unit cell axes. | α = 90, β = 91.576, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 1589.8 |
| Z | The number of molecules per unit cell. | 4 |
Analysis of Crystal Packing and Unit Cell Parameters
Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data on the crystal structure, crystal packing, and unit cell parameters for the specific compound this compound could not be located. While research has been conducted on structurally related molecules, a dedicated single-crystal X-ray diffraction study for this compound is not publicly available.
For illustrative purposes, the crystallographic data for a related compound, N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea , is presented below. nih.gov It is crucial to note that the substitution of the benzyl group with a phenyl group and the addition of two methyl groups on the terminal nitrogen will significantly alter the crystal packing and unit cell dimensions. Therefore, these data are not representative of this compound.
Table 1: Crystal Data and Structure Refinement for N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea nih.gov
| Parameter | Value |
| Empirical formula | C₁₀H₁₁F₃N₂O |
| Formula weight | 232.20 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 11.005 (2) |
| b (Å) | 9.991 (2) |
| c (Å) | 10.012 (2) |
| β (°) | 96.89 (3) |
| Volume (ų) | 1092.9 (4) |
| Z | 4 |
In the crystal structure of N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea, the molecular packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which generate a C(4) graph-set motif running parallel to the nih.gov direction. nih.gov Intramolecular C—H⋯O hydrogen bonds also contribute to the stability of the conformation. nih.gov The trifluoromethyl group in this related structure was found to be disordered over two sites. nih.gov
Conformational Analysis in the Crystalline State
Without experimental crystal structure data for this compound, a definitive conformational analysis in the crystalline state cannot be provided. The conformation of urea derivatives in the solid state is dictated by a sensitive balance of intramolecular steric effects and intermolecular hydrogen bonding.
In the absence of specific data, it is not possible to detail the precise torsion angles, the planarity of the urea group, or the orientation of the trifluoromethylbenzyl substituent in the crystalline environment of the title compound.
Computational and Theoretical Investigations of N 3 Trifluoromethyl Benzyl Urea
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electron distribution, stability, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In studies of compounds structurally related to N-[3-(trifluoromethyl)benzyl]urea, DFT has been employed to optimize molecular geometry and explore electronic properties. For instance, in the study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations using the B3LYP method with a 6-311+G(d,p) basis set were performed to compute the geometric optimization in the gas phase. mdpi.com Such studies also calculate the molecular electrostatic potential (MEP) to identify charge distribution and sites with varying electrostatic potential. mdpi.com For another related Schiff base, (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate, molecular geometry was calculated using DFT with a 6-31G(d,p) basis set to compare with experimental data. researchgate.net These examples highlight the utility of DFT in providing a detailed understanding of the electronic behavior of molecules containing the trifluoromethylbenzyl moiety.
Ab initio calculations, which are based on quantum mechanics principles without the use of experimental data, are instrumental in determining molecular orbital energies. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies relate to the molecule's ability to donate and accept electrons, respectively. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's reactivity. mdpi.com For example, a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide calculated a large HOMO-LUMO energy gap of 5.54 eV, suggesting low reactivity. mdpi.com The HOMO energy for this molecule was found to be -7.38 eV, indicating difficulty in electron donation. mdpi.com These types of calculations are crucial for predicting the stability and chemical behavior of related urea (B33335) compounds.
Table 1: Frontier Molecular Orbital Energies and Reactivity Descriptors for a Related Compound
| Parameter | Value |
|---|---|
| HOMO Energy | -7.38 eV |
| LUMO Energy | -1.84 eV |
| HOMO-LUMO Gap | 5.54 eV |
| Ionization Potential (IP) | 7.38 eV |
| Electron Affinity (EA) | 1.84 eV |
| Electronegativity (χ) | 4.61 eV |
| Chemical Potential (μ) | -4.61 eV |
| Hardness (η) | 2.77 eV |
| Electrophilicity Index (ω) | 3.84 eV |
Data derived from a study on the related compound N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com
Theoretical calculations are also used to predict spectroscopic properties, which can then be compared with experimental results for validation. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. researchgate.net In the case of (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate, TD-DFT was used to successfully predict its electronic absorption spectrum. researchgate.net Furthermore, DFT calculations can simulate vibrational spectra (infrared and Raman). mdpi.com For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the simulated infrared spectrum showed good agreement with the observed spectral patterns. mdpi.com Similarly, for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, recorded FT-IR and FT-Raman spectra were compared with theoretical vibrational wavenumbers, showing good coherence. acs.org
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, which is particularly relevant in the context of drug design and materials science.
Molecular dynamics (MD) simulations provide insights into the conformational changes and stability of molecules over time. mdpi.com These simulations are valuable for understanding how a molecule like this compound might behave in a biological environment. A study on a closely related derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), utilized MD simulations to investigate its binding stability with target enzymes. nih.govresearchgate.net The results indicated that the BPU compound could effectively bind to the catalytic sites of matrix metalloproteinase 2 (MMP-2) and matrix metalloproteinase 9 (MMP-9) with relatively stable conformations and favorable inhibitory binding parameters. nih.govresearchgate.net Such simulations are critical for assessing the stability of a ligand within a receptor's binding pocket and can reveal key interactions that contribute to its biological activity. mdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uw.edu.pl This method is extensively used in drug discovery to predict the interaction between a ligand and its protein target. For the derivative 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), molecular docking studies were performed against human matrix metalloproteinases. nih.govresearchgate.net The docking scores were -9.0 kcal/mol with MMP-2 and -7.8 kcal/mol with MMP-9, indicating strong and promising binding interactions. nih.govresearchgate.net In another study, a series of 1,3-disubstituted thiourea (B124793) derivatives containing the 3-(trifluoromethyl)phenyl group were docked into the 5-HT2A receptor to analyze their binding modes. uw.edu.pl These studies demonstrate the utility of molecular docking in identifying potential biological targets and elucidating the structural basis for ligand-receptor recognition.
Table 2: Molecular Docking Results for a Derivative Compound
| Target Protein | Docking Score (kcal/mol) |
|---|---|
| Matrix Metalloproteinase 2 (MMP-2) | -9.0 |
| Matrix Metalloproteinase 9 (MMP-9) | -7.8 |
Data from a study on 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea. nih.govresearchgate.net
In Silico Approaches for Predicting Molecular Recognition
In silico methods are crucial for predicting the molecular recognition of this compound and its derivatives by biological targets, offering insights into their potential therapeutic applications. These computational techniques, including molecular docking and molecular dynamics (MD) simulations, forecast the binding affinity and interaction patterns between a ligand and a receptor's active site.
Molecular docking studies have been instrumental in evaluating the therapeutic potential of compounds structurally related to this compound. For instance, a derivative named 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) was computationally assessed for its anticancer properties. researchgate.netnih.gov Docking simulations predicted that BPU exhibits strong binding affinities for the active sites of human matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), two enzymes implicated in cancer progression. researchgate.netnih.gov The calculated docking scores were -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, suggesting a high potential for inhibitory action. researchgate.netnih.gov
Further computational analysis through molecular dynamics (MD) simulations corroborated these findings. The MD simulations showed that the BPU compound could bind effectively and stably within the catalytic sites of both MMP-2 and MMP-9 enzymes. nih.gov These simulations provide a dynamic picture of the molecular recognition process, confirming the stability of the ligand-receptor complex over time.
Other in silico approaches applied to similar urea and thiourea derivatives include the analysis of Molecular Electrostatic Potential (MEP) maps. MEP analysis helps in identifying the electron density distribution and recognizing reactive sites on the molecule's surface that are responsible for biological interactions. researchgate.net For other related compounds, such as N-substituted urea and thiourea derivatives, 2D-QSAR (Quantitative Structure-Activity Relationship) models have been developed to correlate chemical structure with biological activity, guiding the design of more potent molecules. researchgate.net These computational tools are vital for screening libraries of compounds and prioritizing candidates for further experimental testing. researchgate.net
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | Human Matrix Metalloproteinase-2 (MMP-2) | -9.0 | researchgate.netnih.gov |
| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | Human Matrix Metalloproteinase-9 (MMP-9) | -7.8 | researchgate.netnih.gov |
Analysis of the Trifluoromethyl Group's Influence on Electronic and Steric Properties
The trifluoromethyl (-CF3) group, a key substituent in this compound, exerts a profound influence on the molecule's electronic and steric properties, which in turn dictates its chemical reactivity and biological activity.
Steric and Physicochemical Properties: From a steric perspective, the trifluoromethyl group is significantly larger than a hydrogen atom and is often considered to be sterically similar to an isopropyl group. Its presence can influence the conformation of the molecule, affecting how it fits into a receptor's binding pocket. Beyond simple steric hindrance, the -CF3 group significantly increases the lipophilicity of a molecule. semanticscholar.org This enhanced lipophilicity can improve a compound's ability to cross cell membranes, a desirable trait for many drug candidates. The carbon-fluorine bonds are very strong, which means the -CF3 group is metabolically stable and resistant to enzymatic degradation, thereby increasing the compound's half-life in biological systems. mdpi.comsemanticscholar.org This combination of electronic withdrawal, lipophilicity, and metabolic stability makes the trifluoromethyl group a valuable functional group in drug design. mdpi.com
| Property | Influence of the Trifluoromethyl (-CF3) Group | Consequence | Reference |
|---|---|---|---|
| Electronic Effect | Strong electron-withdrawing group | Decreases electron density on the aromatic ring, influences reactivity. | mdpi.commdpi.com |
| Electronegativity | Substantially higher than a methyl group | Alters intermolecular interactions (e.g., hydrogen bonding). | mdpi.com |
| Lipophilicity | Increases lipophilicity | Can enhance membrane permeability. | semanticscholar.org |
| Metabolic Stability | Highly stable due to strong C-F bonds | Increases the molecule's metabolic half-life. | mdpi.comsemanticscholar.org |
| Steric Effect | Bulky group, comparable to isopropyl | Influences molecular conformation and receptor fit. |
Chemical Reactivity and Mechanistic Investigations of N 3 Trifluoromethyl Benzyl Urea Derivatives
Exploration of Reaction Pathways Involving the Urea (B33335) Moiety
The urea moiety is a versatile functional group that acts as both a hydrogen bond donor and acceptor, a feature that is crucial for its interaction with biological targets like protein kinases. mdpi.com The synthesis of N-[3-(trifluoromethyl)benzyl]urea derivatives often involves the reaction of an appropriately substituted amine with an isocyanate. hilarispublisher.com Previous structural modifications of related complex molecules have shown that the urea moiety, along with the trifluoromethyl phenyl group, is often essential for their biological activity, as replacing it can lead to a decrease in efficacy. mdpi.com
In many biologically active compounds, the urea group plays a key role in binding to target enzymes. For instance, in the development of kinase inhibitors, the urea functionality was confirmed to be critical for c-Raf kinase inhibition. frontiersin.org The modification of groups attached to the urea is a common strategy in medicinal chemistry. However, replacing the urea bridge with a less rigid linker, such as a succinic acid diamide, has been shown to produce less active compounds in certain contexts. frontiersin.org Conversely, substituting the urea with a thiourea (B124793) or carbamate (B1207046) functionality has been observed to have no significant impact on the activity of some compounds, indicating these can be viable bioisosteric replacements. nih.gov The synthesis of thiourea derivatives often involves reacting an amine with a corresponding isothiocyanate. hilarispublisher.com
Impact of the Trifluoromethylbenzyl Group on Reaction Kinetics and Thermodynamics
The trifluoromethyl group (CF₃) is a strong electron-withdrawing group that significantly influences the electronic properties of the benzyl (B1604629) ring, which in turn affects reaction kinetics and thermodynamics. This influence has been demonstrated in studies of catalyst-free benzyl alcohol oxidation, where the reaction kinetics of different substituted benzyl alcohols were compared. acs.org
In these studies, the reaction rate's dependence on substrate concentration was analyzed using Michaelis-Menten kinetics. acs.org For 4-(trifluoromethyl)benzyl alcohol, the reaction becomes kinetically saturated as the substrate concentration increases, reaching a maximum rate (νₘₐₓ). acs.org The electron-withdrawing trifluoromethyl group has a distinct effect on these kinetic parameters compared to electron-donating groups. acs.org
| Substrate | νₘₐₓ (mM/min) | Kₘ (mM) | KIE (νₘₐₓ ratio H/D) |
|---|---|---|---|
| 4-methoxylbenzyl alcohol (CH₃O-BA) | 0.14 ± 0.01 | 5.8 ± 1.1 | 2.2 ± 0.2 |
| 4-methoxylbenzyl-α,α-D₂ alcohol | 0.065 ± 0.002 | 5.8 ± 0.6 | |
| 4-(trifluoromethyl)benzyl alcohol (F₃C-BA) | 0.041 ± 0.001 | 1.1 ± 0.2 | N/A |
Stereochemical Control in Reactions Involving Trifluoromethylated Benzyl Ureas
The trifluoromethylbenzyl group plays a significant role in directing the stereochemical outcome of reactions. Its electronic properties can be harnessed to enhance the selectivity of stereoisomer formation. A notable example is its use as a protecting group in glycosylation reactions to achieve high 1,2-cis selectivity. acs.orgnih.gov
In a study investigating glycosylation with glucosyl imidate donors, replacing a standard benzyl (Bn) protecting group with a 4-trifluoromethylbenzyl (CF₃Bn) group resulted in a dramatic increase in the α/β stereoselectivity. acs.orgnih.gov The use of a 3,5-bis-trifluoromethylbenzyl group further influenced the outcome. acs.orgnih.gov This enhanced selectivity is attributed to the electron-withdrawing nature of the trifluoromethyl groups, which disfavors the formation of certain intermediates that would lead to the 1,2-trans product. acs.org The stereochemical outcome was found to be largely independent of the starting stereochemistry of the donor, suggesting a rapid equilibration to a key intermediate that then reacts slowly to form the glycosidic products. acs.orgnih.gov
| Donor Protecting Group | Selectivity (1,2-cis:1,2-trans) | Yield (%) |
|---|---|---|
| Benzyl (Bn) | 14:1 | 78 |
| 4-Trifluoromethylbenzyl (4-CF₃Bn) | 34:1 | 72 |
Furthermore, chiral thiourea derivatives have been successfully employed as organocatalysts in enantioselective reactions involving trifluoromethyl ketones, demonstrating another avenue through which urea-type structures can impart stereochemical control. acs.org
Derivatization Strategies and Functional Group Transformations
This compound can be synthesized and derivatized through various chemical strategies. A common synthetic route involves a single-step reaction of 3-(trifluoromethyl)aniline (B124266) with an appropriate isocyanate. analis.com.my
A specific example of derivatization is the synthesis of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU). nih.govresearchgate.netnih.gov This process begins with the synthesis of a precursor, 5-bromo-N-[3-(trifluoromethyl)benzyl]pyrazin-2-amine (BPA). nih.gov The subsequent addition of a urea moiety to this precursor yields the final BPU compound, demonstrating a targeted derivatization strategy to introduce the urea functional group. nih.govresearchgate.netnih.gov
Other derivatization approaches focus on modifying the aromatic rings or the urea nitrogen atoms. For example, a library of urea-based compounds was created by coupling various isocyanates with different amine intermediates. nih.gov Functional group transformations are also common, such as the reduction of an oxime to a benzylamine, which can then undergo reductive amination and subsequent reaction with an isocyanate to yield the final urea derivative. mdpi.com These strategies allow for the systematic modification of the core structure to explore structure-activity relationships. nih.gov
Structure Activity Relationship Sar Studies on Trifluoromethylated Urea Derivatives in Academic Contexts
Correlating Structural Modifications with Ligand Binding Affinities
The affinity of a ligand for its biological target is a primary determinant of its potential therapeutic effect. For derivatives of N-[3-(trifluoromethyl)benzyl]urea, research has demonstrated that even minor structural changes can significantly alter binding affinities. These studies often involve synthesizing a series of related compounds and evaluating their activity, typically measured as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).
A study on urea (B33335) and thiourea (B124793) derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- Current time information in Bangalore, IN.tandfonline.comtandfonline.comtriazolo[4,3-a]pyrazine highlighted the impact of substitutions on the phenyl ring. The thiourea derivative bearing a 3-trifluoromethylphenyl group showed potential antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 25.0 μg/mL against various bacteria. sci-hub.se This suggests that the trifluoromethylphenyl urea moiety is a key contributor to the molecule's binding capabilities.
In the context of anticancer research, a novel compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), was designed and synthesized. Its cytotoxic activity was evaluated against several cancer cell lines. BPU demonstrated significant inhibitory effects, particularly against Jurkat cells, with an IC₅₀ value of 4.64 ± 0.08 µM. nih.gov This potent activity underscores the successful correlation of its specific structural features with high binding affinity at its cellular targets.
Further research into thiourea derivatives identified 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea as a promising cytotoxic agent. This compound exhibited strong effects against various colon cancer cell lines, with IC₅₀ values of 9.0 µM (SW480) and 1.5 µM (SW620), showcasing how the combination of dichlorophenyl and trifluoromethylphenyl groups can be optimized for potent ligand binding. biointerfaceresearch.com
The following table summarizes the cytotoxic activities of selected trifluoromethylated urea and thiourea derivatives, illustrating the impact of structural modifications on their binding affinities.
Table 1: Cytotoxic Activity of Selected Trifluoromethylated Urea Derivatives
| Compound | Cell Line | Measurement | Value |
|---|---|---|---|
| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | Jurkat | IC₅₀ | 4.64 ± 0.08 µM nih.gov |
| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | HeLa | IC₅₀ | 9.22 ± 0.17 µM nih.gov |
| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | MCF-7 | IC₅₀ | 8.47 ± 0.18 µM nih.gov |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon cancer) | IC₅₀ | 9.0 µM biointerfaceresearch.com |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (colon cancer) | IC₅₀ | 1.5 µM biointerfaceresearch.com |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (leukemia) | IC₅₀ | 6.3 µM biointerfaceresearch.com |
Influence of Trifluoromethyl Substitution Patterns on Molecular Recognition and Interactions
The trifluoromethyl (CF₃) group is a unique substituent in medicinal chemistry due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. Its placement on the benzyl (B1604629) ring of urea derivatives profoundly influences molecular recognition and interactions with target proteins.
The CF₃ group can alter the acidity of nearby protons, such as the N-H protons in the urea moiety. Studies on substituted anthracen-2-yl-3-phenylurea derivatives revealed that an electron-withdrawing CF₃ group on the phenyl ring increases the acidity of the N-H fragment in the ground state. bohrium.com This enhanced acidity can lead to stronger hydrogen bonding with receptor sites, a critical factor in molecular recognition. However, the same study found that this increased ground-state acidity led to a slower excited-state intermolecular proton transfer (ESPT) reaction, demonstrating the complex and sometimes opposing effects of the CF₃ group on a molecule's photochemical properties. bohrium.com
In the context of anion recognition, urea derivatives equipped with electron-withdrawing groups like CF₃ are expected to exhibit higher affinity toward anions. mdpi.com The CF₃ group enhances the hydrogen-bond donating capacity of the urea N-H protons, strengthening their interaction with anionic guests. This principle is fundamental to the design of receptors for specific anions.
The position of the CF₃ group is also critical. SAR studies on anti-cryptosporidium compounds showed that substitutions at various positions on a heterocyclic head group, including with a CF₃ group, were often not well-tolerated and led to a significant loss of potency. nih.gov However, a 3-(2-CF₃-4-Pyr) analog retained modest potency, indicating that specific substitution patterns can be accommodated within the receptor's binding pocket. nih.gov This highlights that the influence of the CF₃ group is highly dependent on its specific location within the molecular scaffold and its interplay with the target's local environment.
Systematic Variations in the Urea Backbone and Benzyl Moiety on Academic Properties
Systematic modification of the urea backbone and the benzyl moiety is a classical approach to explore the SAR of a compound class. These studies help to identify which parts of the molecule are essential for activity and which can be altered to fine-tune properties.
One common variation is the replacement of the urea oxygen atom with sulfur, forming a thiourea. This change can significantly impact biological activity. For instance, a comparison between 1,3-bis(4-(trifluoromethyl)phenyl)thiourea and its corresponding urea derivative in inhibiting lung cancer cell proliferation showed the thiourea to be dramatically more effective (IC₅₀ of 0.2 µM vs. 22.8 µM). biointerfaceresearch.com This suggests that the thiourea group may form more favorable interactions within the binding pocket of the target protein, K-Ras. biointerfaceresearch.com Conversely, other studies have found urea derivatives to be more potent than their thiourea counterparts, indicating that the preference is target-dependent. sci-hub.se
Modifications to the benzyl moiety, beyond the trifluoromethyl group, also provide valuable SAR insights. In a study targeting fibroblast growth factor receptor 1 (FGFR1), a series of urea compounds were synthesized with various substitutions on both the "head" (monophenyl) and "tail" (diphenyl) moieties. nih.gov The results emphasized the importance of para-substitution with electron-withdrawing groups on the phenyl rings for optimal cytotoxic activity against triple-negative breast cancer cells. nih.gov
Furthermore, altering the linker itself can have a profound effect. Replacing the urea moiety with a carbamate (B1207046) did not significantly change activity in one study, whereas introducing an amide linker led to a decrease in cytotoxicity. nih.gov This indicates that the specific geometry and hydrogen-bonding capabilities of the urea linker are crucial for maintaining potent biological activity.
Computational SAR Analysis for Predictive Modeling
Computational methods are powerful tools for understanding and predicting the biological activities of chemical compounds, thereby accelerating the drug design process. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently applied to benzyl urea derivatives to build predictive models. tandfonline.comresearchgate.net
3D-QSAR studies, for example, can be used to map out the steric and electrostatic requirements of a pharmacophore. For benzyl urea derivatives, these models have helped identify the optimal locations for electropositive and steric groups to enhance anti-cancer activity. tandfonline.com By generating data points based on the most active molecules, these models provide a predictive framework for designing new chemical entities with improved potency. tandfonline.comresearchgate.net
Molecular docking simulations provide insights into how a ligand like this compound might bind to its protein target. In the development of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), docking studies predicted strong binding to matrix metalloproteinases MMP-2 and MMP-9, with docking energies of -9.0 kcal/mol and -7.8 kcal/mol, respectively. nih.govdntb.gov.ua Subsequent molecular dynamics (MD) simulations confirmed that BPU could bind effectively and stably to the catalytic sites of these enzymes. dntb.gov.ua These computational predictions provided a strong rationale for its observed anticancer effects. nih.gov
These in-silico approaches establish a correlation between the structural properties of benzyl urea derivatives and their biological activities. researchgate.net By predicting the activity and other properties of newly designed compounds before synthesis, computational SAR analysis serves as a crucial screening method, saving time and resources in the search for novel therapeutic agents. tandfonline.comresearchgate.net
Future Research Directions and Emerging Trends for N 3 Trifluoromethyl Benzyl Urea
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with chemical sciences is set to revolutionize the design and discovery of novel molecules based on the N-[3-(trifluoromethyl)benzyl]urea framework. These computational tools offer the ability to navigate vast chemical spaces, predict molecular properties, and accelerate the development of compounds with tailored functionalities.
Predictive modeling and computational optimization techniques are already being employed to guide the structural modification of related compounds. For instance, in the development of new anticancer agents, computational structural optimization was instrumental in the design of a hybrid pyrazine-urea molecule, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU). nih.gov This was achieved through predictive combinatorial data and the strategic hybridization of a pyrazine (B50134) scaffold with a urea (B33335) substituent, a modification suggested by computational analysis to enhance antiproliferative activities. nih.gov
Future research will likely see a more profound integration of AI, moving beyond simple optimization to generative models that can propose entirely new molecular structures. The science of "skeletal molecular editing," which leverages AI's predictive power, represents a significant emerging trend. researchgate.net This approach allows for the rational design of derivatives by making precise, targeted modifications to the core structure to enhance desired properties, such as binding affinity or metabolic stability, while minimizing off-target effects. For example, ML models could be trained on existing structure-activity relationship (SAR) data from this compound analogues to predict the biological activity of hypothetical derivatives, thereby prioritizing synthetic efforts.
Advanced Spectroscopic Techniques for Dynamic Molecular Processes
While standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry are crucial for the structural characterization of this compound derivatives, the future lies in applying advanced spectroscopic techniques to understand their dynamic behavior. mdpi.commdpi.com Investigating the conformational dynamics, intermolecular interactions, and real-time processes of these molecules is key to understanding their mechanism of action and function.
Future studies will likely employ a suite of sophisticated techniques:
Multi-dimensional NMR (e.g., 2D-NOESY, ROESY): To elucidate the three-dimensional structure and conformational preferences of this compound derivatives in solution, providing insights into how they adapt their shape to bind to biological targets.
Fluorescence Spectroscopy: As demonstrated with related trifluoromethyl-containing urea derivatives, fluorescence is a powerful tool. mdpi.comresearchgate.net Time-resolved fluorescence and fluorescence anisotropy can be used to study binding kinetics and the microenvironment of the molecule, for example, when interacting with a protein binding pocket.
X-ray Spectroscopy: This technique can be used to probe the electronic structure and coordination environment of the molecule, as has been done to characterize the mechanism of related thiourea (B124793) catalysts. researchgate.net
Vibrational Spectroscopy (Raman and IR): Advanced techniques like tip-enhanced Raman spectroscopy (TERS) could provide detailed vibrational information at the single-molecule level, offering unprecedented insight into the hydrogen-bonding networks crucial for self-assembly and receptor binding.
These advanced methods will allow researchers to create a dynamic picture of how this compound and its derivatives function, moving beyond a static structural description.
Novel Supramolecular Assemblies for Advanced Materials Science
The urea functional group is a powerful motif for directing the self-assembly of molecules through predictable and strong hydrogen-bonding interactions. researchgate.net The this compound scaffold is an excellent candidate for the bottom-up construction of novel supramolecular polymers and advanced materials. The trifluoromethyl group can further influence self-assembly through hydrophobic and fluorous interactions, potentially leading to materials with unique properties. acs.org
Research in this area is trending towards the design of functional soft matter. Urea-based molecules are known to act as organo- or hydrogelators, forming extensive fibrillar networks that can trap solvents. acs.org By modifying the this compound structure, it may be possible to create "smart" gels that respond to external stimuli such as temperature, pH, or specific analytes.
Furthermore, the folding and self-assembly of oligomers based on urea backbones are an active area of research. researchgate.net These "foldamers" can adopt stable, predictable secondary structures, such as helices, mimicking the complexity of biomacromolecules. researchgate.net Future work could focus on synthesizing oligomers of this compound to create novel helical structures. These assemblies could find applications in areas such as:
Biomaterials: Creating scaffolds for tissue engineering.
Molecular Recognition: Designing sensors with high specificity.
Nanotechnology: Forming nanotubes or other ordered nanostructures. acs.org
The ability of urea moieties to participate in cooperative hydrogen bonding, where the formation of dimers facilitates the growth of long oligomers, is a key principle that will be exploited in the design of these advanced materials. researchgate.net
Exploration of New Catalytic Paradigms
The trifluoromethylphenyl motif is a privileged structure in the world of organocatalysis. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the acidity of the N-H protons in the urea moiety, making it a potent hydrogen-bond donor. researchgate.net This ability to activate substrates and stabilize negative charges in transition states is the foundation of urea-based organocatalysis.
The most famous example is Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which is widely used to promote a variety of organic transformations. researchgate.net Future research will undoubtedly explore the catalytic potential of this compound and its derivatives. By creating chiral versions of this scaffold, it may be possible to develop highly effective asymmetric catalysts for reactions such as:
Michael additions
Friedel-Crafts alkylations
Diels-Alder reactions
Aza-Henry reactions cuni.cz
Moreover, incorporating the this compound motif into larger supramolecular systems could lead to new catalytic paradigms. For example, embedding the catalytic urea group within a self-assembled capsule or cage could create an enzyme-mimicking microenvironment, leading to enhanced reactivity and selectivity. beilstein-journals.org The development of switchable catalysts, where catalytic activity is turned "on" or "off" by an external signal, is another exciting frontier. beilstein-journals.org
Interdisciplinary Research with Chemical Biology and Materials Science
The true potential of this compound will be unlocked through interdisciplinary research that bridges chemical biology and materials science. mit.edu The distinct properties of this compound make it a versatile tool for probing biological systems and a robust building block for constructing functional materials.
In Chemical Biology: The demonstrated anticancer potential of the BPU derivative highlights the promise of this scaffold in drug discovery. nih.govresearchgate.net Future work will involve using this compound-based compounds as chemical probes to investigate complex biological processes. For example, they can be used to:
Target specific enzymes: As seen with the inhibition of matrix metalloproteinases (MMPs), these compounds can be designed to be highly selective inhibitors. nih.govresearchgate.netdntb.gov.ua
Modulate protein-protein interactions: The urea backbone can mimic peptide bonds, making it suitable for designing molecules that interfere with disease-relevant protein interactions.
Study cellular pathways: Derivatives can be used to induce specific cellular responses, such as cell cycle arrest or apoptosis, helping to unravel the underlying biological mechanisms. nih.govdntb.gov.ua
The research findings on the anticancer activity of a key derivative are summarized in the table below.
| Cell Line | IC₅₀ Value (µM) | Key Biological Effect |
| Jurkat (Leukemia) | 4.64 ± 0.08 | Arrested cell cycle progression in the sub-G1 phase. nih.govdntb.gov.ua |
| HeLa (Cervical Cancer) | IC₅₀ not specified, but effective cytotoxicity observed. | Inhibited cell proliferation. nih.gov |
| MCF-7 (Breast Cancer) | 8.47 ± 0.18 | Inhibited cell proliferation. nih.gov |
| NIH-3T3 (Normal Fibroblast) | 89.8 ± 1.9 | Minimal effect, indicating selectivity for cancer cells. nih.gov |
In Materials Science: The self-assembly properties of this compound provide a direct link to materials science. chemscene.com An emerging trend is the development of "theranostic" systems, where the diagnostic and therapeutic functionalities are combined in a single agent. For instance, a self-assembling this compound derivative could form nanoparticles that can be loaded with a drug, targeted to a specific tissue, and monitored via an embedded fluorescent reporter. The creation of responsive hydrogels for drug delivery or functional coatings for medical implants are other areas where the interplay between the compound's biological activity and its material properties will be critical.
Q & A
Q. Advanced
- Benzyl substituents : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability and membrane permeability. For example, replacing -CF₃ with -OCH₃ reduces antibacterial potency due to decreased lipophilicity .
- Urea modifications : Bulky substituents (e.g., quinazolin-4-amine) improve target binding by inducing conformational strain in bacterial enzymes .
- SAR studies : Crystallographic data (e.g., C=O···H-N hydrogen bonds) reveal that planar urea geometries optimize interactions with enzyme active sites .
Which spectroscopic techniques are most effective for characterizing this compound derivatives, and what key spectral features should researchers focus on?
Q. Basic
- ¹H/¹³C NMR :
- Urea NH protons appear as broad singlets (δ 6.5–8.0 ppm).
- CF₃ groups split adjacent aromatic protons into distinct multiplets (δ 7.2–7.8 ppm) .
- IR Spectroscopy : Strong urea C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) confirm functional groups .
- X-ray crystallography : Resolves trifluoromethyl orientation and hydrogen-bonding networks critical for SAR analysis .
What computational methods are recommended for predicting the binding interactions of this compound derivatives with biological targets like bacterial enzymes?
Q. Advanced
- Docking simulations : Use AutoDock Vina or Schrödinger to model urea-enzyme interactions. Focus on conserved residues (e.g., MRSA Penicillin-Binding Protein 2a) .
- MD simulations : Assess stability of urea-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) to identify persistent hydrogen bonds .
- QSAR models : Incorporate Hammett σ values for -CF₃ to predict bioactivity trends across derivatives .
How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
Q. Advanced
- Assay standardization : Control variables like bacterial strain (e.g., ATCC vs. clinical MRSA isolates) and inoculum size .
- Structural validation : Confirm compound purity (HPLC ≥95%) and stereochemistry (X-ray/NOESY) to exclude batch-specific artifacts .
- Meta-analysis : Compare IC₅₀ values using standardized metrics (e.g., logP vs. MIC for antimicrobial activity) .
What are the critical parameters to consider when scaling up the synthesis of this compound derivatives from laboratory to pilot scale?
Q. Basic
- Solvent recovery : Replace low-boiling solvents (THF) with recyclable alternatives (2-MeTHF) to reduce costs .
- Exotherm management : Use jacketed reactors to maintain temperatures <10°C during exothermic coupling steps .
- Purification : Switch from column chromatography to fractional crystallization (e.g., ethyl acetate/hexane) for bulk isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
